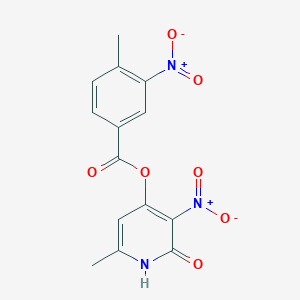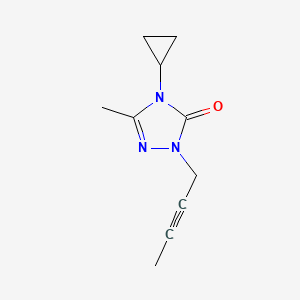![molecular formula C21H20N4O2S B2701402 3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243089-17-9](/img/structure/B2701402.png)
3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticoronavirus and Antitumoral Activity
Compounds similar to the one , specifically those featuring the [1,2,4]triazolo[3,4-b][1,3,4] thiadiazine derivatives, have been synthesized and tested for their antiviral and antitumoral activities. Structural variations on the phenyl moiety have shown to influence the biological properties, enabling tuning towards either antiviral or antitumoral activity. Notably, their antitumoral activity was attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
Antibacterial Applications
Another research avenue explores the antibacterial properties of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications in triazolo and oxadiazole moieties could yield compounds with significant antibacterial efficacy (Reddy et al., 2013).
Antimicrobial Agents
Further investigations into thiophene-based heterocycles, incorporating pyrazole, pyridine, and [1,2,4]triazolo[1,5-α]pyrimidine among others, have revealed their potential as potent antimicrobial agents. Specific compounds within this study showed superior activity against fungal strains like Aspergillus fumigates when compared to standard drugs (Mabkhot et al., 2016).
Development of Adenosine Receptor Antagonists
The 1,2,4-Triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a promising foundation for developing adenosine human receptor antagonists, particularly targeting the hA2A receptor subtype. Some derivatives have shown nanomolar affinity and high selectivity for the hA2A receptor, with potential therapeutic applications in neurodegenerative diseases like Parkinson's (Falsini et al., 2017).
Anticonvulsant Activity
Investigations into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have highlighted their potential as anticonvulsants. These compounds, through a series of synthetic modifications, have demonstrated potent activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system, in particular, has been identified as a bioisostere of the purine ring, which is notable for its reduced propensity to cause emesis (Kelley et al., 1995).
Mechanism of Action
Target of Action
The compound “3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a type of [1,2,4]triazolo[4,3-a]pyrazine derivative. Compounds in this class have been studied for their potential optical, electrochemical, and semiconductor properties .
Biochemical Pathways
Other [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have an unexpected quasi-reversible electroreduction peak .
Result of Action
Other [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 v^-1 s^-1 .
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-7-8-15(2)16(11-14)13-28-21-23-22-19-20(26)24(9-10-25(19)21)17-5-4-6-18(12-17)27-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTETYEKNWHOADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)


![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)


![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)

